REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3](C(O)=O)[CH2:2]1.S(O)(O)(=O)=O.[CH3:15][N:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[NH2:17].[OH-:24].[Na+]>O.Cl>[CH3:15][N:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[NH:17][C:4]1[CH2:3][CH2:2][NH:1][C:6](=[O:24])[CH:5]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)C(=O)O
|
Name
|
methyl ester
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
industrial methylated spirits
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.CN(N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 50°-55° for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The resultant solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water (3×8 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 43°
|
Name
|
|
Type
|
product
|
Smiles
|
CN(NC1=CC(NCC1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |